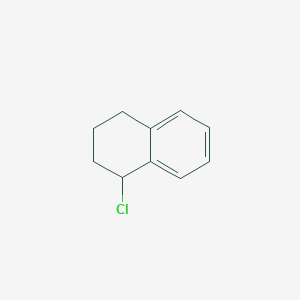

1-Chloro-1,2,3,4-tetrahydronaphthalene

Description

Properties

IUPAC Name |

1-chloro-1,2,3,4-tetrahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URZAPYFJGQXLKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60921000 | |

| Record name | 1-Chloro-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60921000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58485-68-0, 113110-47-7 | |

| Record name | 1-Chloro-1,2,3,4-tetrahydronaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58485-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-1,2,3,4-tetrahydronaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113110477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60921000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-1,2,3,4-tetrahydronaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.707 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 1 Chloro 1,2,3,4 Tetrahydronaphthalene

Established Synthetic Pathways

Conventional methods for synthesizing 1-chloro-1,2,3,4-tetrahydronaphthalene rely on direct halogenation or the chemical transformation of functionalized precursors. These pathways are generally effective for producing racemic mixtures of the compound.

Direct Chlorination Approaches to this compound

Direct chlorination involves the reaction of 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin) with a chlorinating agent. The substitution occurs preferentially at the benzylic C1 position due to the stability of the resulting benzylic radical or carbocation intermediate. The choice of reagent and reaction conditions can influence the selectivity and yield of the desired product.

Common chlorinating agents for this transformation include:

Sulfuryl chloride (SO₂Cl₂) : Often used in the presence of a radical initiator like benzoyl peroxide, this method proceeds via a free-radical chain mechanism.

N-Chlorosuccinimide (NCS) : This reagent can also be used for benzylic chlorination, typically under radical-initiating conditions (e.g., light or AIBN) or with an acid catalyst.

The reaction is typically performed in an inert solvent, such as carbon tetrachloride or dichloromethane, to afford this compound.

Precursor-Based Synthesis Routes

An alternative to direct chlorination is the synthesis from functionalized tetralin precursors, most notably α-tetralone or 1-tetralol. These methods offer a different strategic approach to the target molecule.

A common and efficient precursor-based route involves a two-step process starting from α-tetralone .

Reduction of α-tetralone : The ketone functional group of α-tetralone is first reduced to a secondary alcohol, yielding 1-tetralol. This reduction can be accomplished with a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. chemicalbook.com

Conversion of 1-tetralol to the chloride : The resulting 1-tetralol is then converted to this compound. This is a nucleophilic substitution reaction where the hydroxyl group is replaced by a chlorine atom. Reagents commonly employed for this transformation include thionyl chloride (SOCl₂) or hydrogen chloride (HCl). The use of thionyl chloride is often preferred as it produces gaseous byproducts (SO₂ and HCl), which simplifies product purification.

This precursor-based approach can provide high yields and may be more regioselective than direct chlorination, avoiding potential side reactions on the aromatic ring or other positions of the aliphatic ring.

Advanced and Asymmetric Synthesis of this compound and its Chiral Derivatives

Modern synthetic chemistry has focused on developing methods for the enantioselective synthesis of chiral molecules. For compounds like this compound, which possesses a stereocenter at the C1 position, asymmetric synthesis is crucial for accessing enantiomerically pure forms that may have specific applications in pharmaceuticals or materials science.

Enantioselective Methodologies

Enantioselective strategies aim to produce a single enantiomer of a chiral compound. This is typically achieved using chiral catalysts or reagents that can differentiate between the two enantiotopic faces of a prochiral substrate.

A highly innovative and effective method for the asymmetric synthesis of α-chloroketones, including precursors to chiral this compound derivatives, is the enantioselective decarboxylative chlorination of β-ketocarboxylic acids. researchgate.net This reaction is a powerful tool as it simultaneously removes a carboxyl group and introduces a chlorine atom at the α-position with high stereocontrol. nih.gov

The process begins with a tetralone-derived β-ketocarboxylic acid. In the presence of a chiral organocatalyst and a chlorine source like N-chlorosuccinimide (NCS), the substrate undergoes decarboxylation followed by an enantioselective chlorination. This yields a chiral α-chlorotetralone, which can then be stereoselectively reduced to the corresponding chiral this compound derivative.

| Substrate Entry | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |

| Tetralone-derived β-ketocarboxylic acid | 10 | Dichloroethane | 0 | 24 | 91 | 92 |

| Indanone-derived β-ketocarboxylic acid | 10 | Dichloroethane | 0 | 24 | 85 | 95 |

This interactive table summarizes typical results for the enantioselective decarboxylative chlorination reaction, demonstrating high yields and excellent enantioselectivities.

The success of the aforementioned enantioselective chlorination hinges on the development of sophisticated chiral catalysts. Chiral primary amines, often derived from natural sources like amino acids or Cinchona alkaloids, have proven to be exceptionally effective organocatalysts for this and other asymmetric transformations. rsc.org

These primary amine catalysts function by reacting with the ketone substrate to form a chiral enamine or, in the case of decarboxylative reactions, a chiral ammonium (B1175870) enolate intermediate. This transient intermediate is conformationally restricted by the catalyst's chiral scaffold. The bulky groups of the catalyst create a "chiral pocket" that effectively shields one face of the enolate from the incoming electrophile (the chlorinating agent). Consequently, the chlorine atom can only attack from the less sterically hindered face, leading to the preferential formation of one enantiomer of the product. nih.govresearchgate.net

The design and optimization of these catalysts are at the forefront of modern organic synthesis, enabling the creation of complex chiral molecules with high precision. nih.gov

Metal-Catalyzed Coupling Reactions in Tetrahydronaphthalene Functionalization

The functionalization of the tetrahydronaphthalene scaffold is significantly advanced by metal-catalyzed coupling reactions. These reactions provide powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents. Iron-catalyzed methodologies, for instance, have been developed for the efficient synthesis of functionalized tetrahydronaphthalenes. nih.gov One such strategy involves an iron(III)-catalyzed process that utilizes simple aryl ketone precursors to access tetrahydronaphthalene products through pyran intermediates. nih.gov This approach is noted for its operational simplicity and tolerance for various functional groups, including those suitable for subsequent cross-coupling reactions, such as bromine or triflate substituents. nih.gov

Furthermore, the tetrahydronaphthalene ligand can be functionalized through its complexation with transition metals like iron. Cationic cyclopentadienyl(η6-arene)iron(II) complexes containing a tetrahydronaphthalene ligand undergo nucleophilic addition, allowing for the introduction of various substituents. rsc.org The stereochemical outcome of these additions can be controlled by substitution at the benzylic positions of the tetrahydronaphthalene ring. rsc.org

Nickel-Catalyzed Enantioselective Reductive Coupling Strategies for Chiral Tetrahydronaphthalenes

Nickel-catalyzed reductive cross-coupling reactions have become pivotal methods for joining two electrophiles, particularly for creating stereogenic centers from sec-alkyl electrophiles. nih.gov While the development of enantioselective variants has been challenging, significant progress has been made. nih.govnih.gov These reactions enable the synthesis of enantioenriched molecules, including chiral tetrahydronaphthalene derivatives.

An asymmetric nickel-catalyzed reductive cross-coupling has been developed to prepare enantioenriched 1,1-diarylalkanes by coupling (hetero)aryl iodides and benzylic chlorides. nih.gov This methodology is crucial for accessing chiral structures where a stereocenter is located at the benzylic position, similar to that in this compound. The success of these enantioselective transformations often relies on the design and application of new chiral ligands, such as specific bioxazoline (BiOX) ligands, which have proven effective in achieving high yields and enantioselectivity. nih.govprinceton.edu

| Coupling Partners | Catalyst System | Ligand | Product Type | Enantiomeric Ratio (er) | Reference |

| Aryl Iodide & Benzylic Chloride | Ni Catalyst | 4-heptyl-BiOX | 1,1-Diarylalkane | Not specified | nih.gov |

| Styrenyl Aziridine & Aryl Iodide | Ni Catalyst | Chiral Bioxazoline | 2-Arylphenethylamine | High | princeton.edu |

| Enamide, Alkyl Bromide, Carboxylic Acid Electrophile | Ni Catalyst | Chiral Biimidazoline | α-Amino Ketone | High | chemrxiv.org |

Derivatization and Functionalization Strategies

The derivatization of the this compound core is essential for exploring its potential in various chemical contexts. The chlorine atom serves as a versatile handle for nucleophilic substitution reactions, allowing for its replacement with groups such as hydroxides, amines, or thiols. Additionally, the tetrahydronaphthalene ring can undergo oxidation to form ketones or carboxylic acids, or reduction to remove the chlorine atom.

Synthesis of Substituted Tetrahydronaphthalene Analogs

The synthesis of substituted tetrahydronaphthalene analogs is a key area of research, driven by their potential applications in medicinal chemistry and materials science. nih.govnih.gov Strategies often involve building the tetrahydronaphthalene core with the desired substituents already in place or modifying a pre-existing scaffold. For example, novel N-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-yl)-carboxamide and 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide derivatives have been synthesized to investigate their biological activities. nih.gov Similarly, piperidyl- or piperazinyl-substituted 1,2,3,4-tetrahydronaphthalene derivatives have been prepared as potential therapeutic agents. google.com These syntheses highlight the importance of the tetrahydronaphthalene unit as a core structure in the development of new functional molecules. nih.gov

Incorporation into Complex Molecular Architectures

The tetrahydronaphthalene scaffold serves as a valuable building block for the construction of more complex molecular architectures. nih.gov Its rigid, three-dimensional structure makes it an attractive core for designing molecules that can mimic biological structures or function as components in advanced materials. One notable application is in the design of α-helix mimetics. nih.gov A tetrasubstituted 1,2,3,4-tetrahydronaphthalene scaffold has been synthesized to present side chains in a spatial arrangement that mimics the i, i+3, and i+4 positions of an α-helix. nih.gov The key step in this synthesis is a novel MgBr2-catalyzed Friedel-Crafts epoxide cycloalkylation. This strategy allows for the late-stage diversification of the scaffold through simple alkylation chemistry, enabling the rapid generation of a wide range of proteomimetics. nih.gov

Formation of Halogenated Dihydronaphthalene Carbaldehydes via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and non-aromatic compounds. organic-chemistry.orgwikipedia.orgijpcbs.com This reaction involves the use of a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), to introduce a formyl group (-CHO) onto a substrate. wikipedia.org

This methodology has been successfully applied to the synthesis of halogenated dihydronaphthalene carbaldehydes. Specifically, 1-chloro-4-(3,4-dichlorophenyl)-3,4-dihydronaphthalene-2-carbaldehyde was prepared via the Vilsmeier-Haack reaction of 4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one. nih.gov The reaction proceeds by treating the starting ketone with the Vilsmeier reagent (DMF/POCl3), followed by hydrolysis to yield the final α-chloro-β-formyl dihydronaphthalene product. wikipedia.orgnih.gov

| Substrate | Reagents | Product | Reaction Type | Reference |

| 4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one | DMF, POCl3, H2O | 1-chloro-4-(3,4-dichlorophenyl)-3,4-dihydronaphthalene-2-carbaldehyde | Vilsmeier-Haack Reaction | nih.gov |

Glycosylation Reactions to Yield S- and N-Glycosides of Tetrahydronaphthalene Moieties

Glycosylation, the enzymatic or chemical attachment of sugars to another molecule, is a critical functionalization strategy. uobaghdad.edu.iq Glycosides, the resulting compounds, often exhibit modified properties such as increased solubility and altered biological activity. uobaghdad.edu.iqnih.gov The synthesis of tetrahydronaphthalene glycosides, particularly aryltetralin glycosides, has been an area of intense research, largely inspired by potent natural products like etoposide (B1684455). nih.gov

The chemical synthesis of these complex molecules involves two main challenges: the enantioselective synthesis of the aryltetralin aglycone (the non-sugar part) and the stereoselective construction of the glycosidic linkage. nih.gov Both S- and N-glycosides can be formed. uobaghdad.edu.iq For N-glycosides, stereoselective and self-promoted glycosylation methods using trichloroacetimidates as glycosyl donors have been developed. These reactions can proceed without additional catalysts, forming the corresponding β-N-glycosides in high yields under ambient conditions when α-glucosyl trichloroacetimidates are used. rsc.org Such strategies are applicable to the synthesis of N-glycosides of tetrahydronaphthalene moieties, providing access to a diverse range of complex bioactive molecules.

Reaction Mechanisms and Reactivity Studies of 1 Chloro 1,2,3,4 Tetrahydronaphthalene

Solvolysis Reactions and Kinetics of 1-Chloro-1,2,3,4-tetrahydronaphthalene

Solvolysis, a type of nucleophilic substitution where the solvent acts as the nucleophile, is a key reaction pathway for this compound. quizlet.comyoutube.com The kinetics and mechanisms of these reactions are highly dependent on the reaction conditions and substrate structure.

Mechanistic Investigations of Nucleophilic Substitution Pathways

The solvolysis of this compound typically proceeds through a first-order nucleophilic substitution (SN1) mechanism. quizlet.commasterorganicchemistry.com This pathway is characterized by a two-step process:

Formation of a Carbocation: The rate-determining step involves the slow dissociation of the chloride leaving group, resulting in the formation of a planar secondary carbocation intermediate. masterorganicchemistry.comquizlet.com The stability of this carbocation is crucial for the reaction to proceed.

Nucleophilic Attack: The solvent molecule (e.g., water) then acts as a nucleophile and rapidly attacks the carbocation. masterorganicchemistry.comorganic-chemistry.org This is followed by a deprotonation step to yield the final product.

The SN1 mechanism is favored for this substrate due to the ability of the fused benzene (B151609) ring to stabilize the resulting carbocation. frontiersin.org The rate of an SN1 reaction is dependent only on the concentration of the substrate, as the formation of the carbocation is the slow, unimolecular step. masterorganicchemistry.comyoutube.com

Influence of Solvent Systems on Reaction Rates

The rate of solvolysis of this compound is highly sensitive to the composition of the solvent system. nih.gov Polar protic solvents, such as water and aqueous acetonitrile mixtures, are particularly effective at promoting SN1 reactions because they can stabilize both the departing leaving group and the carbocation intermediate through solvation. quizlet.comorganic-chemistry.org

Kinetic studies have demonstrated a clear correlation between solvent polarity and reaction rate. The rate constants for the solvolysis of this compound have been measured in various acetonitrile-water mixtures. nih.govbeilstein-journals.org As the proportion of water in the mixture increases, the polarity of the solvent increases, leading to a significant increase in the reaction rate. nih.govbeilstein-journals.org

This relationship can be quantified using the Grunwald-Winstein equation, which correlates the logarithm of the rate constant (log k) with the ionizing power of the solvent (Y value). A plot of log k versus YOTs for this compound shows a linear relationship, which is characteristic of an SN1 mechanism. beilstein-journals.org The equation for this correlation has been determined as log k = -2.93 + 1.045YOTs. beilstein-journals.org

Below is an interactive table of the solvolysis rate constants for this compound in different acetonitrile (MeCN)-water mixtures at 25°C. nih.govbeilstein-journals.org

| % MeCN in Water | Rate Constant (k) s⁻¹ |

| 50% | 0.0320 |

| 60% | 0.0106 |

| 70% | 0.00335 |

| 80% | 0.00082 |

| Pure Water (extrapolated) | ~2.3 |

Stereochemical Effects on Solvolysis Pathways and Product Ratios

While this compound itself is chiral, studies on related substituted compounds, such as cis- and trans-1-chloro-2-hydroxy-1,2,3,4-tetrahydronaphthalenes, provide insight into stereochemical influences. In a pure SN1 reaction, the planar carbocation intermediate can be attacked by the nucleophile from either face, which would be expected to lead to a racemic mixture of products (both inversion and retention of configuration). masterorganicchemistry.comorganic-chemistry.org

However, the solvolysis of the diastereomeric 1-chloro-2-hydroxy-1,2,3,4-tetrahydronaphthalenes shows that the stereochemistry of the starting material can influence reaction rates and product distributions. For these substrates, the ratio of the rate constants for the cis and trans isomers (kcis/ktrans) is approximately 0.5. nih.govnih.gov This indicates that the trans isomer reacts about twice as fast as the cis isomer. nih.gov

Interestingly, the solvolysis of both the cis and trans isomers yields nearly the same ratio of cis and trans diol products, along with a small amount of 2-tetralone. nih.gov This suggests that both isomers proceed through a common carbocation intermediate, but the initial ionization step is influenced by the stereochemistry of the starting material.

Carbocation Chemistry and Intermediates Derived from this compound

The stability and reactivity of the carbocation intermediate are central to understanding the reaction pathways of this compound.

Formation and Stabilization of β-Hydroxy Carbocations

The introduction of a hydroxyl group at the β-position (the C2 position) to the departing chloride has a profound effect on the solvolysis rate. A comparison of the solvolysis rate of this compound with that of cis-1-chloro-2-hydroxy-1,2,3,4-tetrahydronaphthalene reveals that the β-hydroxy group slows the reaction by a factor of nearly 2000. nih.govbeilstein-journals.orgnih.gov

This significant rate decrease is attributed to the strong electron-withdrawing inductive effect of the hydroxyl group. beilstein-journals.orgnih.gov This effect destabilizes the developing positive charge on the adjacent carbon during the formation of the carbocation intermediate, thereby increasing the activation energy for the reaction.

Role of Hyperconjugation in Carbocation Stability

Hyperconjugation is a key stabilizing factor for the carbocation intermediate formed from this compound. frontiersin.org It involves the delocalization of electrons from adjacent C-H σ-bonds into the empty p-orbital of the carbocation. frontiersin.org This electron delocalization helps to disperse the positive charge, thus stabilizing the intermediate.

The importance of hyperconjugation is particularly evident when comparing the reactivity of tetrahydronaphthalene substrates with dihydronaphthalene substrates. nih.gov In certain conformations of β-hydroxy carbocations derived from dihydronaphthalene systems, the C-OH bond can occupy a position that prevents effective hyperconjugation from adjacent C-H bonds, leading to unusually slow reaction rates. beilstein-journals.orgnih.gov In the carbocation derived from this compound, the C-H bonds at the C2 position are well-positioned to stabilize the positive charge at C1 through hyperconjugation, facilitating the SN1 pathway. nih.gov It is suggested that this C-H hyperconjugation is particularly strong because the no-bond resonance structure reflects the presence of an aromatic naphthol structure. beilstein-journals.orgnih.gov

Isomeric Effects on Carbocation Energetics and Reactivity

The reactivity of this compound is significantly influenced by the formation and stability of carbocation intermediates, particularly in solvolysis reactions. The structure of the tetralin system, with its fused aliphatic and aromatic rings, gives rise to a benzylic carbocation upon departure of the chloride leaving group. Benzylic carbocations are notably stabilized by resonance, where the positive charge is delocalized over the adjacent aromatic ring, making them more stable than simple secondary alkyl carbocations. libretexts.org This inherent stability facilitates reactions that proceed through a carbocation intermediate, such as SN1-type mechanisms. oregonstate.edu

Studies on the solvolysis of this compound in aqueous acetonitrile mixtures demonstrate its reactivity. The rate of this reaction is dependent on the solvent composition, with extrapolation suggesting a rate constant of approximately 2.3 s⁻¹ in pure water. nih.gov This reaction proceeds via the formation of the 1-tetralyl carbocation.

The influence of substituents on the tetralin ring can have profound effects on the stability of this carbocation and, consequently, on reaction rates. For instance, the introduction of a hydroxyl group at the C-2 position creates isomeric possibilities (cis and trans) that affect the energetics of the carbocation. In the case of 1-chloro-2-hydroxy-1,2,3,4-tetrahydronaphthalenes, the solvolysis rates for the cis and trans isomers are 8.1 × 10⁻³ s⁻¹ and 1.6 × 10⁻² s⁻¹, respectively. nih.gov The similar product ratios obtained from both isomers suggest they react through a common carbocation intermediate. nih.gov

Interestingly, a comparison of the solvolysis rate of this compound with its 2-hydroxy-substituted counterpart reveals a significant rate decrease of nearly 2000-fold for the hydroxy-substituted compound. nih.gov This is attributed to the strong inductive electron-withdrawing effect of the β-hydroxyl group, which destabilizes the adjacent carbocationic center. nih.gov This highlights how electronic effects from even remote substituents can significantly modulate the energetics and reactivity of the carbocation intermediate.

| Compound | Solvent | Rate Constant (s⁻¹) |

|---|---|---|

| This compound | 50% aq. MeCN | 0.0320 |

| This compound | 60% aq. MeCN | 0.0106 |

| This compound | 70% aq. MeCN | 0.00335 |

| This compound | 80% aq. MeCN | 0.00082 |

| cis-1-Chloro-2-hydroxy-1,2,3,4-tetrahydronaphthalene | Aqueous Solution | 8.1 × 10⁻³ |

| trans-1-Chloro-2-hydroxy-1,2,3,4-tetrahydronaphthalene | Aqueous Solution | 1.6 × 10⁻² |

Electrophilic and Nucleophilic Reactivity of the Chlorinated Moiety

The chlorinated moiety in this compound is the primary site for both nucleophilic and electrophilic interactions, though its reactivity is dominated by nucleophilic substitution pathways.

Nucleophilic Reactivity: The carbon atom bonded to the chlorine is electrophilic due to the electronegativity of the chlorine atom, which polarizes the C-Cl bond. This makes the carbon atom susceptible to attack by nucleophiles (electron-pair donors). google.com Reactions with nucleophiles typically result in the substitution of the chlorine atom. Common nucleophiles that can react with this compound include hydroxide ions, amines, and thiols.

The solvolysis reactions discussed previously are classic examples of nucleophilic substitution, where water acts as the nucleophile. The formation of a relatively stable benzylic carbocation intermediate strongly suggests that these reactions can proceed through an SN1 mechanism. nih.gov In this two-step mechanism, the C-Cl bond first breaks heterolytically to form the carbocation and a chloride ion. This is the rate-determining step. In the second, faster step, the carbocation is attacked by a nucleophile.

Electrophilic Reactivity: While the carbon of the C-Cl bond is electrophilic, the chlorine atom itself possesses lone pairs of electrons and can, under certain conditions, act as a nucleophile. However, its most significant role in electrophilic reactions is as a leaving group. It is also possible for the chlorine atom to act as an electrophilic center, particularly when activated by a Lewis acid, which enhances the polarization of the C-Cl bond and makes the chlorine atom more susceptible to attack. nih.govmasterorganicchemistry.com In the context of this compound, the primary electrophilic character resides on the carbon atom. Electrophilic attack on the aromatic ring of the tetralin system is also a possibility, but this does not directly involve the chlorinated moiety in the saturated ring unless subsequent rearrangements occur.

Oxidative and Reductive Transformation Pathways of Tetrahydronaphthalene Derivatives

The tetrahydronaphthalene scaffold, including its chlorinated derivatives, can undergo a variety of oxidative and reductive transformations.

Oxidative Pathways: The benzylic position (C1) of the tetralin ring system is particularly susceptible to oxidation. This compound can be oxidized to form the corresponding ketone, 1-chloro-3,4-dihydronaphthalen-1(2H)-one, or potentially further to carboxylic acids depending on the strength of the oxidizing agent and reaction conditions. Reagents such as potassium permanganate or chromium trioxide are commonly employed for such transformations.

More advanced synthetic methods have utilized the oxidative transformation of chlorotetralin derivatives. For example, halo-substituted tetralins can undergo a tandem oxidative dearomatization-ring expansion (ODRE) reaction. When treated with a hypervalent iodine reagent like phenyliodine(III) bis(trifluoroacetate) (PIFA), chlorotetralin derivatives can be converted into medium-ring lactams, demonstrating a sophisticated pathway for scaffold rearrangement. nih.gov

Reductive Pathways: Reduction of this compound typically involves the cleavage of the carbon-chlorine bond. This can be achieved through various methods, including catalytic hydrogenation or reaction with reducing agents. The result of this reduction is the removal of the chlorine atom to yield the parent hydrocarbon, 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin). This process is a common transformation for alkyl halides.

Spectroscopic and Advanced Analytical Characterization of 1 Chloro 1,2,3,4 Tetrahydronaphthalene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. For 1-Chloro-1,2,3,4-tetrahydronaphthalene, both proton (¹H) and carbon-13 (¹³C) NMR provide critical data for confirming its structure.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The presence of the electronegative chlorine atom at the C-1 position significantly influences the chemical shift of the proton attached to the same carbon (H-1), shifting it downfield. The aromatic protons will appear as a complex multiplet in the typical aromatic region, while the aliphatic protons on the saturated portion of the ring system will show characteristic splitting patterns due to spin-spin coupling with neighboring protons.

Based on the analysis of the parent compound, 1,2,3,4-tetrahydronaphthalene (B1681288), and considering the inductive effect of the chlorine atom, the following table presents the predicted ¹H NMR spectral data.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H-1 | 4.5 - 5.0 | Triplet (t) or Doublet of Doublets (dd) | The proton on the carbon bearing the chlorine atom is expected to be the most downfield of the aliphatic protons due to the deshielding effect of the chlorine. |

| H-2, H-3 | 1.8 - 2.5 | Multiplets (m) | These protons are in the saturated ring and will show complex splitting due to coupling with each other and adjacent protons. |

| H-4 | 2.7 - 3.0 | Multiplet (m) | These benzylic protons are deshielded by the aromatic ring and will appear downfield compared to the other aliphatic protons. |

| Aromatic Protons (H-5, H-6, H-7, H-8) | 7.0 - 7.4 | Multiplet (m) | These protons are on the aromatic ring and will appear in the characteristic aromatic region of the spectrum. |

Note: The predicted chemical shifts are relative to tetramethylsilane (B1202638) (TMS) at 0 ppm.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. In this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in the structure. The carbon atom bonded to the chlorine atom (C-1) will be significantly deshielded and will appear at a lower field compared to the other aliphatic carbons. The chemical shifts of the aromatic carbons will be in the typical range for a substituted benzene (B151609) ring.

The following table outlines the predicted ¹³C NMR chemical shifts for this compound, based on data from similar structures. bmrb.io

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C-1 | 60 - 65 | The carbon atom directly attached to the chlorine atom is expected to be the most downfield of the aliphatic carbons. |

| C-2, C-3, C-4 | 20 - 40 | These are the other aliphatic carbons in the saturated ring. |

| C-4a, C-8a (bridgehead) | 135 - 140 | These are the quaternary carbons of the aromatic ring that are part of the fused ring system. |

| C-5, C-6, C-7, C-8 | 125 - 130 | These are the protonated aromatic carbons. |

Note: The predicted chemical shifts are relative to tetramethylsilane (TMS) at 0 ppm.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound (C₁₀H₁₁Cl), the molecular weight is approximately 166.65 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 166. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z 168 with about one-third the intensity of the M⁺ peak is a characteristic feature.

The fragmentation of this compound is expected to proceed through several key pathways, including the loss of a chlorine radical and the elimination of hydrogen chloride.

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 166/168 | [C₁₀H₁₁Cl]⁺ | Molecular ion (M⁺) |

| 131 | [C₁₀H₁₁]⁺ | Loss of a chlorine radical (M - Cl) |

| 130 | [C₁₀H₁₀]⁺ | Loss of hydrogen chloride (M - HCl) |

| 115 | [C₉H₇]⁺ | Loss of a methyl group from the [C₁₀H₁₀]⁺ fragment |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Vibrational and electronic spectroscopy techniques like IR and UV-Vis provide complementary information regarding the functional groups and conjugated systems within a molecule.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic and aliphatic C-H bonds, the aromatic C=C bonds, and the C-Cl bond.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-Cl Stretch | 600 - 800 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The chromophore in this compound is the benzene ring. The UV-Vis spectrum is expected to be very similar to that of the parent compound, 1,2,3,4-tetrahydronaphthalene, as the chloro substituent is on the non-aromatic portion of the molecule and does not significantly affect the electronic transitions of the benzene ring. The spectrum would likely show a primary absorption band (π → π* transition) around 210-220 nm and a weaker secondary band (benzenoid band) around 260-270 nm. nih.govias.ac.in

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for the separation of compounds from mixtures and for the assessment of their purity. High-Performance Liquid Chromatography (HPLC) is a particularly versatile and widely used technique.

This compound possesses a chiral center at the C-1 position, meaning it exists as a pair of enantiomers. The separation of these enantiomers is crucial for stereoselective synthesis and for the evaluation of the biological activity of each isomer. Chiral HPLC is the most common method for the enantioseparation of such compounds. chromatographyonline.com

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, their separation. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based CSPs are commonly employed for the separation of tetralin derivatives.

The determination of enantiomeric purity is achieved by calculating the enantiomeric excess (% ee) from the peak areas of the two enantiomers in the chromatogram.

| HPLC Parameter | Typical Conditions for Tetralin Derivatives |

| Column | Chiral stationary phase (e.g., Chiralcel OD-H, Chiralpak AD-H, or Cyclobond I 2000) |

| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). |

| Detection | UV detector set at a wavelength where the compound absorbs (e.g., 220 nm or 265 nm). |

| Flow Rate | Typically 0.5 - 1.5 mL/min. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture and Degradation Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for separating, identifying, and quantifying individual components within a chemical mixture. In the context of this compound, GC-MS is instrumental for analyzing its purity, identifying byproducts from synthesis, and characterizing potential degradation products that may form under various environmental or experimental conditions.

The methodology involves introducing a sample into a gas chromatograph, where it is vaporized. An inert carrier gas, such as helium or nitrogen, transports the vaporized sample through a long, thin capillary column. The column's inner surface is coated with a stationary phase. Separation occurs based on the differential partitioning of the analytes between the mobile (carrier gas) and stationary phases. Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, resulting in separation.

Upon exiting the GC column, the separated components enter the mass spectrometer. Here, they are ionized, typically by electron ionization (EI), which bombards the molecules with high-energy electrons. This process fragments the molecules into a predictable pattern of characteristic ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z) and records their relative abundance. The resulting mass spectrum serves as a "molecular fingerprint," allowing for the identification of the compound by comparing it to spectral libraries.

For the analysis of this compound and its potential degradation products, such as those resulting from dechlorination or oxidation (e.g., tetralone, tetralol), GC-MS provides high sensitivity and specificity. nih.govresearchgate.net The technique can detect trace-level impurities and degradation products, which is crucial for quality control and stability studies. nih.gov For instance, a study on the degradation of other organochlorine compounds successfully used GC-MS to identify various transformation products in environmental samples. cirad.fr This approach is directly applicable to monitoring the fate of this compound.

Below is a table outlining typical parameters for a GC-MS analysis suitable for this compound.

Table 1: Illustrative GC-MS Parameters for Analysis of this compound

| Parameter | Setting | Purpose |

|---|---|---|

| Gas Chromatograph (GC) | ||

| Column Type | Capillary column (e.g., DB-5ms) | Provides high-resolution separation of analytes. |

| Column Dimensions | 30 m length x 0.25 mm ID x 0.25 µm film | Standard dimensions for good separation efficiency. |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. |

| Flow Rate | 1.0 mL/min (constant flow) | Ensures reproducible retention times. |

| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |

| Oven Temperature Program | Initial 60°C (hold 2 min), ramp to 280°C at 10°C/min | Separates compounds based on their boiling points. |

| Mass Spectrometer (MS) | ||

| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization method creating reproducible fragments. |

| Ion Source Temperature | 230 °C | Prevents condensation of analytes in the source. |

| Mass Range | 40-400 m/z | Covers the expected mass range of the parent compound and fragments. |

Flash and Open Column Chromatography for Purification

Flash and open column chromatography are essential preparative techniques for the purification of synthesized organic compounds like this compound from reaction mixtures. ijpdt.com Both methods operate on the principle of differential adsorption of components onto a solid stationary phase (typically silica (B1680970) gel or alumina) while a liquid mobile phase (eluent) flows through it. wfu.edu

Open Column Chromatography is the traditional method, relying on gravity to move the eluent through the column. While effective, it can be time-consuming.

Flash Chromatography , introduced as a faster alternative, utilizes positive pressure (from compressed air or a pump) to force the eluent through the column more rapidly. orgsyn.org This results in significantly shorter purification times and often improved separation resolution compared to gravity chromatography. ijpdt.com

The general procedure for both techniques involves:

Column Packing: A glass column is packed with a slurry of the stationary phase (e.g., silica gel) in a non-polar solvent. orgsyn.org

Sample Loading: The crude sample is dissolved in a minimal amount of solvent and carefully loaded onto the top of the stationary phase. ijpdt.com

Elution: A solvent or a mixture of solvents (eluent) is passed through the column. The polarity of the eluent is critical; a gradual increase in polarity (gradient elution) is often used to separate compounds with different polarities. wfu.edu

Fraction Collection: The eluent exiting the column (eluate) is collected in sequential fractions.

Analysis: The collected fractions are analyzed, typically by Thin Layer Chromatography (TLC), to identify which ones contain the pure desired compound.

For a moderately polar compound like this compound, a common stationary phase is silica gel, with an eluent system typically consisting of a mixture of a non-polar solvent like hexanes and a slightly more polar solvent such as ethyl acetate. mit.edu

Table 2: Comparison of Flash and Open Column Chromatography for Purification

| Feature | Flash Chromatography | Open Column Chromatography |

|---|---|---|

| Driving Force | Positive pressure (air/pump) orgsyn.org | Gravity |

| Speed | Fast (minutes to an hour) ijpdt.com | Slow (hours to days) |

| Resolution | Generally higher due to smaller particle size and faster flow | Can be lower; prone to band broadening |

| Stationary Phase | Finer silica gel (e.g., 40-63 µm) | Coarser silica gel (e.g., 63-200 µm) |

| Solvent Consumption | Generally lower | Can be higher due to longer run times |

| Typical Application | Routine purification of multi-gram quantities | Can be used for various scales, but often slower |

X-ray Crystallography for Solid-State Structural Determination of Related Compounds

In a study of two substituted 1,2,3,4-tetrahydronaphthalene derivatives, single-crystal X-ray diffraction was used to unambiguously determine their molecular structures. nih.gov The analysis revealed key structural parameters, including bond lengths, bond angles, and the conformation of the non-aromatic ring. The data showed that the non-aromatic part of the tetrahydronaphthalene ring system adopts a specific conformation to minimize steric strain. nih.gov

The process involves irradiating a single crystal with a focused beam of X-rays. The atoms in the crystal lattice diffract the X-rays in a specific pattern, which is recorded by a detector. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined.

Table 3: Crystallographic Data for a Representative 1,2,3,4-Tetrahydronaphthalene Derivative (Compound 2 from I.A. Cade et al.) nih.gov

| Parameter | Value |

|---|---|

| Crystal Data | |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 11.2345 (3) |

| b (Å) | 12.4567 (4) |

| c (Å) | 33.1234 (9) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 4634.5 (2) |

This data illustrates the precise structural information that can be obtained. For this compound, such an analysis would confirm the position of the chlorine atom and the half-chair conformation of the saturated ring.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment (e.g., Optical Rotation)

This compound possesses a stereocenter at the C1 position, meaning it can exist as a pair of non-superimposable mirror images called enantiomers: (R)-1-Chloro-1,2,3,4-tetrahydronaphthalene and (S)-1-Chloro-1,2,3,4-tetrahydronaphthalene. These enantiomers are chiral and therefore optically active, meaning they can rotate the plane of plane-polarized light. libretexts.org

Chiroptical spectroscopy, particularly the measurement of optical rotation using a polarimeter, is the primary method for assessing the enantiomeric purity of a sample. youtube.com The specific rotation, [α], is a characteristic physical property of a chiral compound. libretexts.org It is defined as the observed rotation (α) under a specific set of standard conditions (temperature T, wavelength λ, concentration c, and path length l).

The relationship is given by the formula: [α]λT = α / (c × l)

A sample containing a single enantiomer (enantiomerically pure) will exhibit a specific rotation value. libretexts.org A racemic mixture, which contains equal amounts (50:50) of both enantiomers, is optically inactive and will have an observed rotation of zero. libretexts.org

When a sample contains an unequal mixture of enantiomers, it will have an observed rotation that is proportional to the excess of one enantiomer over the other. This allows for the calculation of the enantiomeric excess (ee), also known as optical purity.

Enantiomeric Excess (% ee) = ([α]observed / [α]max) × 100%

Where [α]observed is the specific rotation of the mixture and [α]max is the specific rotation of the pure enantiomer.

Table 4: Hypothetical Data for Enantiomeric Purity Assessment of this compound

| Sample | Observed Rotation (α) | Concentration (g/mL) | Path Length (dm) | Calculated Specific Rotation [α]D20 | Enantiomeric Excess (% ee) |

|---|---|---|---|---|---|

| Pure (R)-enantiomer | +1.25° | 0.025 | 1 | +50.0° | 100% (R) |

| Pure (S)-enantiomer | -1.25° | 0.025 | 1 | -50.0° | 100% (S) |

| Racemic Mixture | 0.00° | 0.025 | 1 | 0.0° | 0% |

| Sample A | +0.75° | 0.025 | 1 | +30.0° | 60% (R) |

| Sample B | -0.25° | 0.025 | 1 | -10.0° | 20% (S) |

*Assuming a specific rotation of +50.0° for the pure (R)-enantiomer.

This analysis is crucial in fields like asymmetric synthesis, where the goal is to produce one enantiomer selectively.

Computational Chemistry and Theoretical Investigations of 1 Chloro 1,2,3,4 Tetrahydronaphthalene

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of 1-Chloro-1,2,3,4-tetrahydronaphthalene. These calculations solve the Schrödinger equation for the molecule, providing information about its molecular orbitals and electron distribution. Such analyses are crucial for predicting the molecule's reactivity and spectroscopic properties.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive.

Table 1: Illustrative HOMO-LUMO Energy Levels for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -8.50 |

| LUMO | -0.50 |

| HOMO-LUMO Gap | 8.00 |

Note: The values presented in this table are hypothetical and for illustrative purposes, based on general trends observed in similar chlorinated hydrocarbons.

Molecular Electrostatic Potential (MESP) mapping is a computational technique used to visualize the charge distribution within a molecule. It illustrates the electrostatic potential on the electron density surface, providing a guide to the molecule's electrophilic and nucleophilic sites. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while positive potential regions (colored blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MESP map would be expected to show a region of negative electrostatic potential around the chlorine atom due to its high electronegativity and lone pairs of electrons. The aromatic ring would also exhibit negative potential above and below the plane of the ring, characteristic of π-electron systems. Conversely, the hydrogen atoms would be associated with regions of positive potential. These maps are valuable for predicting intermolecular interactions and the initial steps of chemical reactions. nih.gov

Conformational Analysis and Energy Landscapes

The non-aromatic portion of this compound is a six-membered ring that can adopt various conformations. Conformational analysis aims to identify the stable arrangements of atoms in a molecule and the energy barriers between them.

Potential Energy Surface (PES) scans are computational methods used to explore the conformational landscape of a molecule. By systematically changing specific dihedral angles and calculating the corresponding energy, a PES can be generated. This surface reveals the low-energy conformations (local minima) and the transition states that connect them.

For the tetralin ring system, the cyclohexene-like ring can exist in two enantiomeric half-chair conformations. researchgate.net A PES scan for the ring inversion process in this compound would likely identify these half-chair conformers as the energy minima. The transition state for their interconversion would be a higher-energy, more planar or twisted conformation. The presence of the chlorine substituent at the C1 position would influence the relative energies of the different conformations.

The chlorine atom at the C1 position of this compound can exist in either an axial or an equatorial position in the half-chair conformation of the saturated ring. Computational studies on substituted tetralins have shown that the preferred position of a substituent is influenced by a combination of steric and electronic factors. nih.gov

For this compound, it is anticipated that the conformation with the chlorine atom in a pseudo-equatorial position would be energetically more favorable to minimize steric hindrance. However, the exact energy difference between the pseudo-axial and pseudo-equatorial conformers would require detailed quantum chemical calculations.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) |

| Pseudo-equatorial Chlorine | 0.00 |

| Pseudo-axial Chlorine | 1.50 |

Note: These values are illustrative and represent a plausible energy difference based on conformational analysis of similar halogenated cyclohexanes.

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By modeling the potential energy surface for a reaction, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy and, therefore, the rate of the reaction.

For this compound, reaction mechanism modeling could be applied to study various transformations, such as nucleophilic substitution at the C1 position or elimination reactions to form dihydronaphthalene derivatives. For example, in a hypothetical SN2 reaction with a nucleophile, computational modeling could be used to determine the structure and energy of the pentacoordinate transition state. This would provide valuable information about the reaction's feasibility and stereochemical outcome.

Prediction of Spectroscopic Parameters

Computational quantum chemistry methods are instrumental in predicting the spectroscopic parameters of molecules, which can aid in their identification and structural elucidation. Techniques such as Density Functional Theory (DFT) and ab initio calculations are commonly employed to simulate Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the atomic nuclei. Computational models can predict these shifts with a high degree of accuracy. For this compound, theoretical calculations would involve optimizing the molecular geometry and then calculating the magnetic shielding tensors of the ¹³C and ¹H nuclei. These calculations provide theoretical chemical shifts that can be compared with experimental data for structure verification.

Below is an illustrative table of predicted NMR chemical shifts for this compound. These values are hypothetical and based on the known spectral data of related compounds like 1-chloronaphthalene and tetralin, serving to demonstrate the type of information that computational methods can provide. nih.govnih.govchemistryviews.org

Table 1: Illustrative Predicted ¹³C and ¹H NMR Chemical Shifts for this compound (Note: These are hypothetical values for illustrative purposes only and are not derived from specific computational studies on this molecule.)

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

| C1 | 65-75 | H1 | 5.0-5.5 |

| C2 | 30-40 | H2 | 2.0-3.0 |

| C3 | 20-30 | H3 | 1.8-2.5 |

| C4 | 25-35 | H4 | 2.5-3.5 |

| C4a | 135-145 | H5 | 7.0-7.5 |

| C5 | 125-135 | H6 | 7.0-7.5 |

| C6 | 125-135 | H7 | 7.0-7.5 |

| C7 | 125-135 | H8 | 7.0-7.5 |

| C8 | 125-135 | ||

| C8a | 135-145 |

Infrared (IR) Spectroscopy: Theoretical IR spectroscopy involves the calculation of the vibrational frequencies of a molecule. These frequencies correspond to the absorption bands observed in an experimental IR spectrum. By analyzing the computed vibrational modes, specific bands can be assigned to the stretching and bending of particular bonds or functional groups within the molecule. For this compound, key vibrational modes would include the C-H stretching of the aromatic and aliphatic portions, C-C bond vibrations, and the C-Cl stretching frequency.

The following table presents a hypothetical set of predicted IR vibrational frequencies for this compound, based on characteristic frequencies of similar compounds. nih.govnist.gov

Table 2: Illustrative Predicted IR Vibrational Frequencies for this compound (Note: These are hypothetical values for illustrative purposes only and are not derived from specific computational studies on this molecule.)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2800-3000 |

| C=C Aromatic Ring Stretch | 1450-1600 |

| CH₂ Bend | 1430-1470 |

| C-Cl Stretch | 600-800 |

Molecular Docking Studies for Ligand-Receptor Interactions of Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.govacademie-sciences.frmdpi.combiointerfaceresearch.com This method is extensively used in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein or enzyme (receptor). nih.govnih.govacademie-sciences.frmdpi.combiointerfaceresearch.com By predicting the binding affinity and mode, molecular docking can help in screening virtual libraries of compounds and prioritizing them for further experimental testing.

Derivatives of this compound could be designed and studied for their potential interactions with various biological targets. Given that some naphthalene (B1677914) and tetralin derivatives have shown antimicrobial and anticancer activities, potential protein targets for docking studies could include enzymes essential for bacterial survival or proteins involved in cancer cell proliferation. nih.govmdpi.comijpsjournal.com

For instance, a hypothetical study could involve docking a library of virtual derivatives of this compound against a specific enzyme, such as dihydrofolate reductase (DHFR), which is a known target for antibacterial drugs. The docking scores, which estimate the binding free energy, would indicate the potential of these derivatives to inhibit the enzyme.

The table below provides an illustrative example of docking results for a set of hypothetical derivatives of this compound against a generic protein active site.

Table 3: Illustrative Molecular Docking Results for Hypothetical this compound Derivatives (Note: These are hypothetical values for illustrative purposes only and are not derived from specific computational studies on these molecules.)

| Compound | Derivative Substitution | Hypothetical Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Derivative 1 | 6-amino | -7.5 | Asp27, Ile50, Phe31 |

| Derivative 2 | 7-hydroxy | -7.2 | Ser59, Tyr100 |

| Derivative 3 | 6-carboxy | -8.1 | Arg57, Ser59, Asn64 |

| Derivative 4 | 7-methoxy | -6.9 | Leu28, Ile94 |

Such theoretical studies, including Quantitative Structure-Activity Relationship (QSAR) analyses, can further elucidate the relationship between the chemical structure of these derivatives and their predicted biological activity, thereby guiding the synthesis of more potent and selective compounds. nih.govresearchgate.net

Applications and Emerging Roles in Chemical and Pharmaceutical Research

Role as a Synthetic Intermediate in Pharmaceutical Chemistry

The molecular structure of 1-Chloro-1,2,3,4-tetrahydronaphthalene makes it an important precursor and scaffold in the creation of complex pharmaceutical compounds. Its tetrahydronaphthalene backbone is a feature in numerous bioactive molecules, and the reactive chlorine atom allows for further molecular modifications. ontosight.ai The field of medicinal chemistry increasingly utilizes chlorinated compounds, with over 250 FDA-approved drugs containing chlorine, highlighting the importance of intermediates like this compound. nih.gov

This compound is recognized as a valuable precursor in the synthesis of pharmaceuticals and other specialty chemicals. ontosight.ai Research programs actively explore its potential as a starting material for the development of new drugs. The utility of chlorinated compounds in pharmaceuticals is well-established, as they are key ingredients in drugs for a wide range of conditions, including those affecting the respiratory and nervous systems. nih.gov

The tetrahydronaphthalene core of this compound serves as a fundamental scaffold for building bioactive molecules. A prominent example is its use in the synthesis of sertraline, a well-known antidepressant of the selective serotonin (B10506) reuptake inhibitor (SSRI) class. nih.govwjpsonline.com

In a key synthetic step, this compound is coupled with iodobenzene (B50100) in a nickel-catalyzed reaction to produce a chiral tetrahydronaphthalene derivative. nih.gov This intermediate is then further processed through oxidation and reduction steps to yield sertraline. nih.gov The tetralone structure, a ketone derivative of tetrahydronaphthalene, is also a crucial intermediate in the commercial production of sertraline. researchgate.net

Table 1: Synthesis of Sertraline Analog from this compound

| Step | Reactants | Catalyst/Reagents | Product | Reference |

|---|---|---|---|---|

| 1 | This compound, Iodobenzene | Ni-catalyst (e.g., using 4-heptyl-BiOX L6) | Chiral 1-phenyl-1,2,3,4-tetrahydronaphthalene | nih.gov |

| 2 | Chiral 1-phenyl-1,2,3,4-tetrahydronaphthalene | CrO3, AcOH/H2O | Tetralone | nih.gov |

| 3 | Tetralone, N-methyl hydroxylamine | - | Nitrone | nih.gov |

Derivatives of 1,2,3,4-tetrahydronaphthalene (B1681288) have been identified as effective agents for treating disorders of the central nervous system (CNS). nih.gov The tetralin ring is a core structure in many compounds that exhibit CNS activity. nih.gov For instance, natural compounds like tetrahydropalmatine, which contains a similar structural backbone, exhibit sedative and tranquilizing effects by interacting with dopamine (B1211576) receptors. nih.gov The design of successful CNS drugs often involves optimizing physicochemical properties to ensure the molecule can cross the blood-brain barrier, a process for which the tetrahydronaphthalene scaffold can be suitably modified. nih.gov

While the tetrahydronaphthalene framework is a versatile scaffold for various bioactive compounds, specific research detailing the direct use of this compound as a primary scaffold for the synthesis of retinoids for biological studies is not extensively covered in the available literature.

The versatility of the tetrahydronaphthalene backbone and the reactivity of its chlorine substituent make this compound a key building block for complex, therapeutically functional molecules. ontosight.ai The tetralin ring structure is found in potent natural products, such as podophyllotoxin, and its semi-synthetic derivatives like etoposide (B1684455) and teniposide, which are used as anticancer drugs. nih.gov Furthermore, synthetic strategies have been developed to create tetrasubstituted tetrahydronaphthalene scaffolds that can mimic protein secondary structures like α-helices, opening avenues for designing novel therapeutics that can disrupt protein-protein interactions. nih.gov

Contributions to Materials Science and Specialty Chemicals

Beyond its pharmaceutical applications, this compound and its parent compound, tetralin, contribute to the fields of materials science and specialty chemicals. ontosight.ai

Table 2: Applications in Materials Science and Specialty Chemicals

| Application | Compound/Derivative | Function | Reference |

|---|---|---|---|

| Liquid Crystal Displays | Tetrahydronaphthalene derivatives | Component in display elements | nih.gov |

| Lubricants | Chlorinated naphthalenes (Halowaxes) | Additives | nih.gov |

| Electrical Insulation | Chlorinated naphthalenes (Halowaxes) | Insulation for wires | nih.gov |

| High-Boiling-Point Solvents | 1,2,3,4-Tetrahydronaphthalene (Tetralin) | Solvent for paints, coatings, and chemical reactions | schultzchem.com |

| Heat Carriers | 1,2,3,4-Tetrahydronaphthalene (Tetralin) | Raw material for high-temperature heat carriers | schultzchem.com |

The parent compound, 1,2,3,4-tetrahydronaphthalene, is utilized as a high-boiling-point solvent in high-grade paints to enhance smoothness and gloss. schultzchem.com Its chlorinated derivatives, part of a class known as chlorinated naphthalenes or halowaxes, have been used in lubricants and as insulation for electrical wiring. nih.gov Furthermore, tetrahydronaphthalene derivatives are components in liquid crystal display elements. nih.gov

Advanced Organic Reaction Development

This compound serves as a versatile substrate and precursor in the development of advanced organic reactions, primarily due to the reactivity of its chloro substituent and the potential for functionalization of the tetrahydronaphthalene scaffold. nih.gov The presence of the chlorine atom at a benzylic position makes it susceptible to nucleophilic substitution and a suitable partner in various cross-coupling reactions, which are foundational in modern organic synthesis for the construction of complex molecular architectures.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for forming carbon-carbon bonds. yonedalabs.comnih.govwikipedia.org While specific studies focusing exclusively on this compound as a substrate in these named reactions are not extensively documented in readily available literature, the principles of these reactions are broadly applicable to aryl and benzylic halides. For instance, in a Suzuki-Miyaura coupling, the chloro-group could potentially be replaced by an aryl or vinyl group from an organoboron reagent in the presence of a palladium catalyst and a base. yonedalabs.comlibretexts.org The efficiency of such a reaction would be influenced by the choice of catalyst, ligands, and reaction conditions.

The reactivity of the C-Cl bond in this compound also makes it a candidate for other transition-metal-catalyzed functionalizations. These can include amination reactions (Buchwald-Hartwig amination) to form C-N bonds, and etherification reactions to form C-O bonds, thereby providing access to a diverse range of tetralin derivatives.

Furthermore, the tetrahydronaphthalene core itself can be a target for functionalization. The development of iron(III)-catalyzed strategies for the synthesis of functionalized tetrahydronaphthalenes highlights the ongoing interest in creating diverse derivatives of this scaffold. nih.gov While this particular study does not start from the chloro-derivative, it underscores the importance of the tetralin framework in synthetic chemistry. The presence of the chloro-substituent in this compound can influence the regioselectivity of further functionalization on the aromatic ring.

Table 1: Potential Advanced Organic Reactions Involving this compound

| Reaction Type | Potential Reactants | Potential Products | Catalyst System |

| Suzuki-Miyaura Coupling | Arylboronic acid | 1-Aryl-1,2,3,4-tetrahydronaphthalene | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) |

| Heck Coupling | Alkene (e.g., Styrene) | 1-Vinyl-1,2,3,4-tetrahydronaphthalene | Palladium catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) |

| Buchwald-Hartwig Amination | Amine (e.g., Aniline) | N-(1,2,3,4-Tetrahydronaphthalen-1-yl)aniline | Palladium catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu) |

This table is illustrative of potential applications based on established organic reaction mechanisms.

Bio-Inspired Synthesis and Biocatalysis for Tetrahydronaphthalene Derivatives

The fields of bio-inspired synthesis and biocatalysis offer green and efficient alternatives to traditional synthetic methods for the production of complex molecules, including derivatives of tetrahydronaphthalene. While direct enzymatic reactions on this compound are not widely reported, the principles of biocatalysis can be applied to the synthesis and transformation of related structures.

A significant area of interest is the dearomatization of naphthalene (B1677914) derivatives, which can be achieved using biocatalysts. For example, naphthalene dioxygenase (NDO), a bacterial enzyme, can catalyze the syn-dihydroxylation of naphthalenes. nih.gov This bio-inspired approach transforms the flat, aromatic naphthalene ring into a three-dimensional diol scaffold, which can then be further elaborated chemically. nih.gov The oxidation of halogenated naphthalenes, such as 2-chloronaphthalene (B1664065) and 2-bromonaphthalene, has been demonstrated using a biomimetic iron catalyst, yielding the corresponding tetraol products. nih.gov This suggests that enzymatic or biomimetic systems could potentially be developed to act on chloro-substituted tetrahydronaphthalenes.

The enzymatic halogenation and dehalogenation of organic compounds is another area of active research. researchgate.net Flavin-dependent halogenases, for instance, are enzymes that can catalyze the specific halogenation of aromatic substrates. Conversely, dehalogenases can remove halogen atoms, which can be a crucial step in bioremediation or in the synthesis of non-halogenated derivatives. The biotransformation of halogenated solvents is a well-studied field, and the enzymatic machinery involved could potentially be engineered or adapted for the dehalogenation of compounds like this compound. researchgate.net

Furthermore, enzymes such as aldolases are being explored for novel catalytic activities, including reactions that deviate from their natural function. For instance, L-threonine aldolase (B8822740) has been repurposed to catalyze an SN2 reaction, a fundamental transformation in organic chemistry. acs.org Such engineered enzymes could potentially be applied to the asymmetric synthesis of tetrahydronaphthalene derivatives starting from precursors like this compound.

The synthesis of the tetralone subunit, a key structural motif in many natural products, is an area where bio-inspired approaches could be impactful. semanticscholar.orggoogle.com While current total syntheses of tetralone-containing natural products often rely on classical organic reactions, the development of biocatalytic methods for key steps, such as asymmetric reduction or cyclization, is a promising avenue for future research.

Table 2: Potential Bio-Inspired and Biocatalytic Reactions for Tetrahydronaphthalene Derivatives

| Reaction Type | Biocatalyst/Biomimetic System | Potential Substrate | Potential Product |

| Dearomatization | Naphthalene Dioxygenase (NDO) or biomimetic iron catalyst | Naphthalene/Substituted Naphthalenes | cis-Dihydrodiols/Tetraols |

| Dehalogenation | Dehalogenase | This compound | 1,2,3,4-Tetrahydronaphthalene |

| Asymmetric Synthesis | Engineered Aldolase | Precursors derived from this compound | Chiral tetrahydronaphthalene derivatives |

This table illustrates potential applications based on current research in biocatalysis and bio-inspired synthesis.

Environmental Fate and Biotransformation Research of Tetrahydronaphthalene Compounds

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation involves non-biological processes that transform a chemical compound in the environment. For chlorinated hydrocarbons, these pathways include photolysis, hydrolysis, and reductive dechlorination by minerals. While specific data on 1-Chloro-1,2,3,4-tetrahydronaphthalene is limited, the behavior of other chlorinated compounds suggests that abiotic processes are significant factors in its environmental persistence. nih.gov Abiotic degradation can be particularly important where microbial activity is low. cloudfront.net Pathways such as hydrolysis and dehydrochlorination (the removal of a hydrogen and a chlorine atom) are recognized abiotic mechanisms for chlorinated aliphatic compounds like 1,1,1-trichloroethane (TCA). nih.gov

Under anaerobic conditions, naturally occurring iron-containing minerals, such as magnetite and other ferrous iron sources, can act as reductants, facilitating the degradation of chlorinated solvents. cloudfront.net This process, known as abiotic reductive dechlorination, involves the transfer of electrons from the mineral surface to the chlorinated compound, leading to the removal of chlorine atoms. cloudfront.net For chlorinated ethenes, this can lead to the formation of less chlorinated and often less toxic products. ehs-support.com

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light energy, particularly ultraviolet (UV) radiation from the sun. This process is a crucial abiotic degradation pathway for many aromatic and chlorinated aromatic compounds present in the atmosphere or surface waters.

Research on monochlorinated and polychlorinated naphthalenes (PCNs), which are structural relatives of this compound, provides insight into potential photolytic pathways. Studies have shown that the photodegradation of these compounds in solution typically follows pseudo-first-order kinetics. The process involves the generation of reactive oxygen species, such as hydroxyl radicals (•OH), which play a significant role in the transformation. The contribution of hydroxyl radicals to the photodegradation of 1-chloronaphthalene (CN-1) has been estimated to be around 20.47%.

The photolytic process for chlorinated naphthalenes proceeds through stages that can include dechlorination and the oxidative opening of the aromatic ring. The environmental conditions, such as pH and the presence of other substances like inorganic anions, can influence the rate of degradation. For instance, acidic conditions and the presence of chloride (Cl-), nitrate (NO3-), and sulfite (SO32-) ions have been found to promote the photodegradation of 1-chloronaphthalene.

The table below summarizes key findings from photolytic degradation studies of a related naphthalene (B1677914) derivative.

Table 1: Factors Influencing Photodegradation of 1-Chloronaphthalene (CN-1)

| Parameter | Effect on Degradation Rate | Contributing Species (% Contribution) |

|---|---|---|

| Kinetics | Pseudo-first-order | N/A |

| pH | Accelerated under acidic conditions | N/A |

| Inorganic Anions | Accelerated by Cl⁻, NO₃⁻, SO₃²⁻ | N/A |

| Reactive Species | Key contributors to degradation | Hydroxyl Radicals (•OH): 20.47% |

| Superoxide Anion Radicals (O₂•⁻): 38.80% |

Biotic Degradation Mechanisms

Biotic degradation, or biodegradation, involves the transformation of chemical compounds by living organisms, primarily microorganisms such as bacteria and fungi. This is a primary mechanism for the natural attenuation of many organic pollutants. The biodegradability of a compound like this compound is heavily dependent on its chemical structure and the metabolic capabilities of the microbial communities present. While chlorination can make compounds more resistant to microbial attack, numerous microorganisms have evolved enzymatic machinery to degrade chlorinated aromatics. researchgate.neteurochlor.org

The biodegradation of 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin), the non-chlorinated parent compound, has been studied in several microorganisms. These studies provide a foundational model for understanding the potential biotic fate of its chlorinated derivatives. Both bacteria and fungi have been shown to degrade tetralin, although through different enzymatic strategies. nih.govnih.gov

Fungal degradation of persistent organic pollutants is a significant area of research. Filamentous fungi, particularly white-rot fungi, possess powerful, non-specific extracellular enzymes that can degrade a wide array of complex organic molecules, including chlorinated herbicides and other pollutants. nih.govresearchgate.net

Specific studies on the fungal transformation of tetralin have identified key metabolic products. For example, the marine fungus Hypoxylon oceanicum has been reported to biodegrade 1,2,3,4-tetrahydronaphthalene, yielding several oxidized products. The major product identified was 3,4-dihydro-4-hydroxy-1(2H)-naphthalenone, with minor products including 3,4-dihydro-1(2H)-naphthalenone and 1,2,3,4-tetrahydro-1-naphthalenol. This indicates that the initial fungal attack involves oxidation reactions on the alicyclic (non-aromatic) portion of the molecule.

The table below details the metabolites produced from the fungal biodegradation of the parent compound, tetralin.

Table 2: Metabolites from Fungal Biodegradation of 1,2,3,4-Tetrahydronaphthalene by Hypoxylon oceanicum

| Metabolite Type | Compound Name |

|---|---|

| Major Product | 3,4-dihydro-4-hydroxy-1(2H)-naphthalenone |

| Minor Products | 3,4-dihydro-1(2H)-naphthalenone |

| 1,2,3,4-tetrahydro-1-naphthalenol |